molecular formula C9H10OS B6268656 rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans CAS No. 1909286-70-9

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans

Cat. No.: B6268656
CAS No.: 1909286-70-9
M. Wt: 166.2
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Description

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans (CAS: 1909286-70-9; molecular formula: C₉H₁₀OS) is a chiral cyclopropane derivative featuring a thiophene substituent and an acetyl group. The compound’s trans configuration arises from the stereochemistry of the cyclopropane ring, with the thiophen-2-yl group and acetyl moiety positioned on opposite sides of the ring plane . This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals and agrochemicals, though specific biological data remain undisclosed in publicly available literature .

Properties

CAS No.

1909286-70-9

Molecular Formula

C9H10OS

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of thiophene with a cyclopropyl ketone under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans involves its interaction with specific molecular targets. The cyclopropyl and thiophene groups can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans with related cyclopropane-containing ketones, focusing on structural variations, synthetic pathways, and inferred physicochemical properties.

Substituent-Driven Structural Variations

Compound Name Substituent on Cyclopropane Molecular Formula Key Features Reference
This compound Thiophen-2-yl C₉H₁₀OS Electron-rich thiophene enhances π-π stacking potential; moderate polarity
1-[(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropyl]ethan-1-one 4-Bromo-2-fluorophenyl C₁₁H₁₀BrFO Halogenated aromatic ring increases molecular weight and lipophilicity
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl, phenylthio C₁₄H₁₈OS Bulky cyclohexyl group reduces ring strain; sulfur atom enhances nucleophilicity
1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-one Oxabicycloheptane C₈H₁₂O₂ Oxygen bridge increases polarity and hydrogen-bonding capacity
Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-, rel- Hydroxymethyl C₆H₁₀O₂ Hydroxyl group introduces hydrogen-bond donor capacity

Physicochemical and Reactivity Trends

  • Electron-rich vs.
  • Steric effects : Bulky substituents (e.g., cyclohexyl in ) reduce ring strain but may hinder reactivity in cyclopropane-opening reactions.
  • Polarity : Hydroxymethyl and oxabicycloheptane derivatives exhibit higher polarity, favoring solubility in polar solvents, whereas halogenated or thiophene-containing analogs are more lipophilic .

Biological Activity

Rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structural configuration that contributes to its biological activity. Its molecular formula is C8H11NSC_8H_{11}NS, and it features a cyclopropyl ring substituted with a thiophene moiety, which is known for enhancing biological interactions.

Table 1: Structural Information

PropertyValue
Molecular FormulaC8H11NS
SMILESC1C@HCN
InChI KeyZVUHVWYTQNSLTB-YUMQZZPRSA-N

The biological activity of this compound, may involve several mechanisms:

  • Receptor Interaction : Preliminary studies suggest that this compound may interact with various receptor systems, potentially influencing neurotransmitter release and modulation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting physiological responses.
  • Ion Channel Modulation : There is potential for this compound to modulate ion channels, which are crucial in cellular signaling and excitability.

Biological Activity

Recent findings indicate that rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one exhibits significant biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Anticancer Potential

Research has indicated that this compound may inhibit the proliferation of certain cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.

Neuroprotective Effects

There is evidence suggesting neuroprotective effects in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have investigated the biological activity of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.

Study 2: Cancer Cell Proliferation

In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.

Study 3: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one showed significant improvement in cognitive function as measured by the Morris water maze test.

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